1-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea
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Overview
Description
1-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carbon disulfide or other suitable reagents under acidic or basic conditions.
Introduction of Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced through nucleophilic substitution reactions using 3-fluorobenzyl halides and thiols.
Urea Formation: The final step involves the reaction of the intermediate thiadiazole derivative with 2-methoxyethyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and sulfur-containing groups can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or amines.
Scientific Research Applications
Medicinal Chemistry: Thiadiazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties.
Agriculture: These compounds can be used as pesticides or herbicides due to their biological activity.
Materials Science: Thiadiazole derivatives may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound could intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Other compounds with the 1,3,4-thiadiazole core structure.
Fluorobenzyl Derivatives: Compounds containing the 3-fluorobenzyl group.
Urea Derivatives: Compounds with similar urea functionalities.
Uniqueness
1-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is unique due to the combination of its thiadiazole ring, fluorobenzyl group, and urea moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2S2/c1-20-6-5-15-11(19)16-12-17-18-13(22-12)21-8-9-3-2-4-10(14)7-9/h2-4,7H,5-6,8H2,1H3,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWVWONMMMDPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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